Jak-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

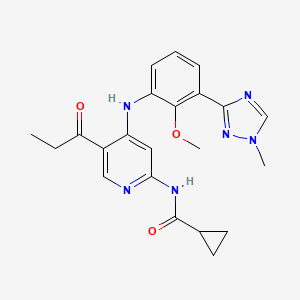

Molecular Formula |

C22H24N6O3 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoyl-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30) |

InChI Key |

FKCATCQHVCOBCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

Jak-IN-26: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-26 is an orally active inhibitor of the Janus kinase (JAK) signaling pathway. This document provides a detailed overview of the mechanism of action of this compound, focusing on its cellular effects. While specific biochemical data on its isoform selectivity is not publicly available, its potent inhibition of STAT3 phosphorylation in a cellular context suggests significant interaction with the JAK/STAT pathway. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling pathway and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including inflammation, immunity, proliferation, and differentiation. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a STAT protein.

Upon ligand binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes.

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct downstream signaling pathways. The specificity of the cellular response is therefore determined by the combination of the ligand, receptor, JAKs, and STATs involved.

Mechanism of Action of this compound

This compound functions as an inhibitor of the JAK/STAT signaling pathway. Its primary reported activity is the inhibition of the phosphorylation of STAT3. In a cellular context, this compound has been shown to be a potent inhibitor of interferon-alpha (IFN-α) induced STAT3 phosphorylation.

Cellular Activity

The key quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) in a cellular assay.

| Assay Description | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |

| Inhibition of STAT3 Phosphorylation | Jurkat | IFN-α2B | pSTAT3 (phosphorylated STAT3) | 17.2 |

Table 1: Cellular Inhibitory Activity of this compound

This data indicates that this compound effectively blocks the downstream signaling cascade initiated by IFN-α2B at a nanomolar concentration. The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the subsequent transcription of target genes involved in the inflammatory and immune response.

Biochemical Selectivity

As of the latest available information, the specific inhibitory activity of this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) in biochemical assays has not been publicly disclosed. This information is crucial for determining the selectivity profile of the inhibitor and predicting its potential therapeutic applications and off-target effects. Without this data, it is not possible to definitively state which JAK isoform(s) are the primary targets of this compound.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the activity of JAK inhibitors like this compound.

Cellular Assay: Inhibition of IFN-α-induced STAT3 Phosphorylation

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of STAT3 in response to stimulation by IFN-α in a cellular context.

Principle:

Jurkat cells, a human T-lymphocyte cell line, are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with IFN-α. Following stimulation, the cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified, typically by western blot or a plate-based immunoassay (e.g., ELISA). The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-α2B

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

96-well plates

-

Spectrophotometer or imaging system for western blot detection

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed Jurkat cells into 96-well plates at a density of approximately 1 x 10^6 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Incubate for 1-2 hours at 37°C.

-

Stimulation: Add IFN-α2B to the wells to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Centrifuge the plate, remove the supernatant, and lyse the cells with lysis buffer.

-

Quantification of pSTAT3:

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSTAT3 and anti-total STAT3 antibodies. Detect the signal using a chemiluminescent substrate.

-

ELISA: Use a commercially available pSTAT3 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Determine the band intensity (for western blot) or absorbance (for ELISA) for pSTAT3 and normalize to total STAT3. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control without inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Assay: JAK Kinase Inhibition (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified JAK isoform.

Principle:

Recombinant human JAK enzyme is incubated with a substrate (typically a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP), fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).

Materials:

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer

-

Peptide substrate specific for the JAK isoform

-

ATP

-

This compound

-

Detection reagents (e.g., 32P-ATP, fluorescently labeled antibody)

-

96- or 384-well plates

-

Plate reader (scintillation counter, fluorescence plate reader)

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the control with no inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: General overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the IC50 of this compound in a cellular STAT3 phosphorylation assay.

Conclusion

This compound is a potent, orally active inhibitor of the JAK/STAT signaling pathway, as demonstrated by its low nanomolar IC50 value for the inhibition of IFN-α-induced STAT3 phosphorylation in Jurkat cells. While its precise selectivity profile against the different JAK isoforms remains to be publicly disclosed, its cellular activity highlights its potential as a modulator of inflammatory and immune responses. Further biochemical studies are necessary to fully elucidate its mechanism of action and to guide its potential therapeutic development. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other similar JAK inhibitors.

An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor

A Note on the Target Compound: Initial research on "Jak-IN-26" identified a molecule with the chemical name 2-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)methyl)-5-methoxybenzonitrile (CAS 2417134-93-9). While basic inhibitory data is available from commercial suppliers, a primary scientific publication detailing its discovery, synthesis, and comprehensive biological evaluation could not be located in the public domain. To fulfill the request for an in-depth technical guide, this document will focus on a closely related and well-documented Janus Kinase (JAK) inhibitor, Baricitinib . Baricitinib shares the same 7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl core structure and provides a representative example of the discovery and synthesis of this class of compounds.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and hematological malignancies. Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

Discovery of Baricitinib

Baricitinib, chemically known as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a selective inhibitor of JAK1 and JAK2. Its discovery was the result of a focused drug discovery program aimed at identifying potent and selective JAK inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis. The core scaffold, a 7H-pyrrolo[2,3-d]pyrimidine, was identified as a key pharmacophore that can mimic the adenine ring of ATP and bind to the hinge region of the kinase domain.

Quantitative Biological Data for Baricitinib

The following table summarizes the in vitro inhibitory activity of Baricitinib against the four members of the JAK family.

| Target | IC50 (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | >400 |

| TYK2 | 53 |

| Data from various published sources. |

Synthesis of Baricitinib

The synthesis of Baricitinib involves a multi-step process, a general outline of which is presented below. This synthetic route is based on procedures described in the patent literature.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Baricitinib, adapted from patent literature.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate 1)

To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which a solution of 1-Boc-3-azetidinone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile (Intermediate 2)

Intermediate 1 is dissolved in dichloromethane, and trifluoroacetic acid is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene to yield Intermediate 2 as a trifluoroacetate salt.

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate 3)

To a solution of Intermediate 2 in dichloromethane is added triethylamine, followed by the dropwise addition of ethanesulfonyl chloride at 0 °C. The reaction is stirred at room temperature for 3 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give Intermediate 3, which can be purified by column chromatography.

Step 4: Synthesis of Baricitinib

A mixture of Intermediate 3, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile is heated to reflux for several hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the product is precipitated. The solid is collected by filtration, washed with a suitable solvent, and dried to afford Baricitinib.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

Conclusion

The discovery of Baricitinib and other related JAK inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile core for the design of potent and selective kinase inhibitors. Further research in this area continues to yield new therapeutic agents with improved efficacy and safety profiles, offering hope to patients with a range of debilitating conditions.

References

Jak-IN-26: A Technical Guide to Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-26 is an orally active, potent inhibitor of the Janus kinase (JAK) signaling pathway. This technical guide provides an in-depth overview of its target protein binding, mechanism of action, and the experimental protocols used for its characterization. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic research.[2][3] this compound has been identified as an inhibitor of this pathway, demonstrating its potential in modulating immune and inflammatory responses.

Target Protein Binding and Selectivity

Comprehensive biochemical assays to determine the specific inhibitory activity of this compound against each individual JAK family member (JAK1, JAK2, JAK3, and TYK2) are not publicly available in the reviewed literature. However, the compound has been characterized in a cell-based assay that measures the functional consequence of JAK inhibition.

This compound inhibits the interferon-alpha 2B (IFN-α2B)-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in Jurkat cells, a human T lymphocyte cell line.[4] This assay provides a functional readout of the compound's activity on the JAK-STAT pathway, as IFN-α signaling is dependent on the activity of JAK1 and TYK2.

| Assay Type | Target Pathway | Cell Line | Parameter Measured | IC50 |

| Cell-Based Assay | IFN-α2B-induced STAT3 Phosphorylation | Jurkat | Inhibition of STAT3 Phosphorylation | 17.2 nM[4] |

| Biochemical Assay | JAK1 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |

| Biochemical Assay | JAK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |

| Biochemical Assay | JAK3 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |

| Biochemical Assay | TYK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |

Table 1: Quantitative Data for this compound Inhibitory Activity

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand, such as a cytokine, to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][5]

Experimental Protocols

IFN-α2B-Induced STAT3 Phosphorylation Assay in Jurkat Cells

This cell-based assay is designed to measure the inhibitory effect of a compound on the JAK-STAT signaling pathway by quantifying the phosphorylation of STAT3 in response to cytokine stimulation.

I. Materials and Reagents:

-

Jurkat cells (human T lymphocyte cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant Human Interferon-alpha 2B (IFN-α2B)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% methanol)

-

Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)

-

Secondary antibody: Fluorescently labeled anti-rabbit IgG

-

Flow cytometer or high-content imaging system

II. Experimental Workflow:

III. Detailed Procedure:

-

Cell Culture: Maintain Jurkat cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Plate Jurkat cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.

-

Compound Incubation: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

Cytokine Stimulation: Add IFN-α2B to the wells to a final concentration known to induce a robust STAT3 phosphorylation signal (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.

-

Fixation: Centrifuge the plate, discard the supernatant, and resuspend the cells in fixation buffer. Incubate for 10-15 minutes at room temperature.

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

-

Antibody Staining:

-

Wash the cells with PBS containing 1% BSA.

-

Incubate with the primary anti-phospho-STAT3 antibody for 1 hour at room temperature.

-

Wash the cells.

-

Incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control (DMSO treated). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

This compound is a potent, orally active inhibitor of the JAK-STAT signaling pathway, as demonstrated by its ability to block IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with a nanomolar IC50. While its specific selectivity profile against the individual JAK family members remains to be fully disclosed in the public domain, its demonstrated cellular activity highlights its potential as a valuable research tool and a lead compound for the development of therapeutics targeting JAK-mediated diseases. The provided experimental protocols offer a framework for the further investigation and characterization of this and other JAK inhibitors.

References

- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Jak-IN-26: An In-Depth Profile of a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase (JAK) selectivity profile of the inhibitor Jak-IN-26, also identified in scientific literature as "compound 2". This document details the quantitative inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways affected, offering a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction to this compound

This compound is an orally active, potent, and highly selective inhibitor of Janus kinase 3 (JAK3). Its selectivity is a key attribute, as targeting specific JAK isoforms can lead to more precise therapeutic effects and potentially a better safety profile by avoiding the inhibition of other JAK family members that are crucial for broader physiological processes. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.

Quantitative Selectivity Profile

The inhibitory activity of this compound (compound 2) against the four members of the JAK family has been determined through rigorous biochemical assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's potency and selectivity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK3 |

| JAK3 | 0.127 | 1 |

| JAK1 | >10,000 | >78,740 |

| JAK2 | >10,000 | >78,740 |

| TYK2 | >10,000 | >78,740 |

Data sourced from Forster et al. (2016), Cell Chemical Biology.

As the data indicates, this compound demonstrates exceptional selectivity for JAK3, with IC50 values for other JAK isoforms being several orders of magnitude higher. One publication notes that this compound has up to 330-fold selectivity for JAK3 over JAK1, with the specific value being dependent on the assay format and ATP concentration[1].

Experimental Methodologies

The determination of the JAK selectivity profile of this compound involves specific and well-established experimental protocols.

Biochemical Kinase Assay (In Vitro)

The in vitro inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was assessed using a radiometric assay.

Workflow:

Figure 1: Workflow for the in vitro radiometric kinase assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, or TYK2) are used as the enzyme source. A synthetic peptide is utilized as the substrate for phosphorylation.

-

Inhibitor Dilution: this compound is serially diluted to a range of concentrations to determine the dose-dependent inhibition.

-

Kinase Reaction: The kinase reaction is initiated by mixing the respective JAK enzyme, the peptide substrate, a mixture of ATP and [γ-33P]ATP, and the inhibitor in a reaction buffer.

-

Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of 33P incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 values are then determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway Context

JAK3 is uniquely associated with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for the receptors of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound is designed to block the signaling cascades initiated by these specific cytokines.

Figure 2: Inhibition of the JAK3-STAT signaling pathway by this compound.

The binding of a γc cytokine to its receptor leads to the recruitment and activation of JAK1 and JAK3. These kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of gene transcription that governs lymphocyte function. This compound, by potently and selectively inhibiting JAK3, disrupts this signaling cascade, thereby modulating the immune response.

Conclusion

This compound (compound 2) is a highly potent and selective inhibitor of JAK3. Its remarkable selectivity profile, as determined by in vitro kinase assays, suggests its potential as a valuable research tool for dissecting the specific roles of JAK3 in health and disease. Furthermore, its targeted mechanism of action holds promise for the development of novel therapeutics for autoimmune disorders and other conditions driven by aberrant γc cytokine signaling, with the potential for a more favorable safety profile compared to less selective JAK inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Enigmatic Jak-IN-26: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. Dysregulation of JAK signaling is implicated in a multitude of diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant area of therapeutic research. This guide focuses on the structure-activity relationship (SAR) of a specific, albeit not widely documented, JAK inhibitor designated as Jak-IN-26. Due to the limited publicly available information on "this compound," this document will synthesize general principles of JAK inhibitor SAR and apply them to a hypothetical model of this compound, drawing from established knowledge of other well-characterized JAK inhibitors.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT pathway is the primary signaling cascade utilized by a wide array of cytokines, interferons, and growth factors.[1][2] The pathway is initiated upon the binding of a ligand to its cognate receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation.[3] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cellular processes like proliferation, differentiation, and immune responses.[2]

There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[5][6] Different cytokine receptors associate with specific pairs of JAKs, leading to distinct downstream signaling events.[3][7] This differential pairing provides a basis for the development of selective JAK inhibitors to target specific disease pathologies.[8]

Caption: Figure 1: The JAK-STAT Signaling Pathway

General Principles of JAK Inhibitor Structure-Activity Relationships

Most small molecule JAK inhibitors are ATP-competitive, targeting the ATP-binding site within the kinase domain of the JAK proteins.[6] The SAR of these inhibitors is typically driven by optimizing interactions with key residues in this binding pocket to achieve high potency and selectivity. Common structural motifs and key interactions include:

-

Hinge-Binding Motif: A heterocyclic core, often a pyrimidine, pyrrolopyrimidine, or similar scaffold, forms hydrogen bonds with the hinge region of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site.

-

Selectivity Pockets: Subtle differences in the amino acid residues lining the ATP-binding pocket among the four JAK isoforms allow for the design of selective inhibitors. For example, exploiting differences in the gatekeeper residue can confer selectivity for one JAK family member over others.

-

Solvent-Exposed Regions: Modifications to the parts of the inhibitor that extend towards the solvent-exposed region of the active site can be used to fine-tune physicochemical properties such as solubility and cell permeability, as well as to modulate selectivity by interacting with residues on the protein surface.

Hypothetical Structure-Activity Relationship of this compound

In the absence of specific data for this compound, we will propose a hypothetical SAR based on a common JAK inhibitor scaffold, a pyrrolo[2,3-d]pyrimidine core, which is found in approved drugs like tofacitinib.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

| Compound | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| This compound | -CH2CH2CN | -CH3 | 5 | 100 | 2 | 200 |

| Analog 1 | -H | -CH3 | 50 | 500 | 30 | >1000 |

| Analog 2 | -CH2CH2OH | -CH3 | 10 | 150 | 8 | 300 |

| Analog 3 | -CH2CH2CN | -H | 20 | 400 | 15 | 800 |

| Analog 4 | -CH2CH2CN | -CF3 | 3 | 80 | 1 | 150 |

SAR Interpretation:

-

R1 Group (Cyanoethyl Moiety): The data for Analog 1 (R1 = -H) suggests that the cyanoethyl group at the R1 position is critical for potent inhibition of JAK1 and JAK3. This group likely occupies a specific sub-pocket in the active site, forming favorable interactions. The hydroxyl group in Analog 2 retains some activity, indicating that a hydrogen bond acceptor at this position is beneficial, but the cyano group provides superior potency, possibly due to additional polar or hydrophobic interactions.

-

R2 Group (Methyl Group): Comparison of This compound with Analog 3 (R2 = -H) indicates that the methyl group at the R2 position contributes to overall potency across the JAK family. This small hydrophobic group may enhance binding by displacing water molecules or through van der Waals interactions. The trifluoromethyl group in Analog 4 further enhances potency, suggesting that this position is sensitive to electronic effects and that a more electron-withdrawing group can improve binding affinity.

-

Selectivity Profile: this compound demonstrates a preference for JAK1 and JAK3 over JAK2 and TYK2. This selectivity is likely driven by the specific combination of the R1 and R2 substituents that can exploit subtle differences in the topology and amino acid composition of the respective active sites.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the SAR of any inhibitor series.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate, such as a poly(Glu, Tyr) random copolymer or a specific peptide sequence derived from a known JAK substrate (e.g., STAT), is used.[9][10]

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the JAK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection), and varying concentrations of the test compound (e.g., this compound).[11] The reaction is initiated by the addition of a MgCl₂/ATP solution.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™), the signal is read on a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Caption: Figure 2: In Vitro Kinase Assay Workflow

Cellular Phospho-STAT Assay

This assay measures the ability of a compound to inhibit JAK activity within a cellular context by quantifying the phosphorylation of its direct downstream target, STAT.

Methodology:

-

Cell Culture: A cytokine-dependent cell line (e.g., UT-7/EPO, TF-1) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specific duration.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) to activate the JAK-STAT pathway.

-

Cell Lysis: After a short stimulation period, the cells are lysed to release the intracellular proteins.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.

-

ELISA: A plate-based immunoassay using a capture antibody for total STAT and a detection antibody for phospho-STAT.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phospho-STAT of interest. The fluorescence intensity is then measured by flow cytometry.

-

-

Data Analysis: The level of pSTAT is normalized to the total amount of the STAT protein or a housekeeping protein. The EC50 value, the effective concentration of the compound that causes 50% inhibition of STAT phosphorylation, is determined.

Conclusion

While specific data on "this compound" remains elusive in the public domain, the principles of JAK inhibitor design and structure-activity relationship are well-established. By understanding the key interactions within the JAK ATP-binding site and employing robust in vitro and cellular assays, researchers can effectively design and optimize novel JAK inhibitors with desired potency and selectivity profiles. The hypothetical SAR analysis of this compound presented here serves as a framework for how such an investigation would be approached, highlighting the importance of systematic structural modifications and quantitative biological evaluation in the drug discovery process. Further public disclosure of data on this compound and other novel inhibitors will undoubtedly continue to advance the field of JAK-targeted therapies.

References

- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

Technical Guide: The Inhibition of STAT3 Phosphorylation by Janus Kinase (JAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and specific quantitative data for a compound explicitly named "Jak-IN-26" are limited. Therefore, this guide provides a comprehensive overview of the mechanism and analysis of STAT3 phosphorylation inhibition using data from other well-characterized Janus Kinase (JAK) inhibitors as representative examples. The principles, pathways, and experimental protocols described herein are directly applicable to the study of novel JAK inhibitors like this compound.

Introduction: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] The mammalian JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4]

Under normal physiological conditions, the JAK-STAT pathway is transiently activated and tightly controlled by negative feedback mechanisms, such as the Suppressors of Cytokine Signaling (SOCS) proteins.[5][6] However, aberrant or persistent activation of this pathway, particularly of STAT3, is a hallmark of many malignancies and inflammatory diseases.[5][7] Constitutively active STAT3 promotes the expression of genes involved in cell survival, angiogenesis, and tumor invasion, making the JAK-STAT3 axis a prime target for therapeutic intervention.[8][9]

Mechanism of Action: JAK Inhibition and STAT3 Phosphorylation

The activation of STAT3 is predominantly mediated by JAKs. The canonical activation sequence is as follows:

-

Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor, causing receptor dimerization.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, where they trans-phosphorylate and activate each other.[10]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites act as docking points for the SH2 domains of latent STAT3 proteins in the cytoplasm.[9][10] Once recruited, STAT3 is phosphorylated by the JAKs, primarily at the tyrosine 705 (Tyr705) residue.[11]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dissociates from the receptor, dimerizes with another p-STAT3 molecule, and translocates to the nucleus.[10][11]

-

Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[9]

JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes. By occupying the ATP-binding site, they block the phosphorylation activity of JAKs. This prevents the subsequent phosphorylation and activation of STAT3, thereby inhibiting its dimerization, nuclear translocation, and downstream gene transcription.[12][13]

Quantitative Data: Selectivity Profiles of JAK Inhibitors

A critical aspect of any JAK inhibitor is its selectivity profile across the four JAK family members, as this determines its therapeutic window and potential side effects.[14] For instance, inhibiting JAK2 can affect hematopoiesis, while inhibiting JAK3 is more specific to lymphoid cell function.[2][15] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Representative JAK Inhibitors Against JAK Family Kinases (Cell-Free Assays)

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |

| JAK-IN-25 | 21 | 8 | 1051 | 6 | [16] |

| Abrocitinib | 29 | 803 | >10,000 | ~1300 | [4] |

| Fedratinib | >1000 | 3 | >1000 | - | [3] |

| Pacritinib | 23 | 22 | 1280 | 50 | [15] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [15] |

| JAK-IN-3 | 5 | 70 | 3 | 34 | [16] |

Note: Data is compiled from multiple sources and assay conditions may vary. Lower IC50 values indicate higher potency.

Experimental Protocols

Evaluating the efficacy of a JAK inhibitor in blocking STAT3 phosphorylation involves a series of in vitro and cell-based assays.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of the inhibitor against a specific JAK isoform.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; the test inhibitor (e.g., this compound) at various concentrations; assay buffer.

-

Procedure: a. The JAK enzyme is incubated with serially diluted concentrations of the inhibitor in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (less ATP means more kinase activity).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-STAT3 (p-STAT3)

This cell-based assay measures the level of phosphorylated STAT3 within cells after treatment with an inhibitor, providing a direct readout of target engagement in a biological context.

Objective: To determine the dose-dependent effect of an inhibitor on cytokine-induced or constitutive STAT3 phosphorylation in a cellular environment.

Methodology:

-

Cell Culture and Treatment: a. Select a cell line with either constitutive STAT3 activation (e.g., certain cancer cell lines) or one that responds to cytokine stimulation (e.g., cells treated with Interleukin-6 (IL-6) or Oncostatin M (OSM)).[13][17] b. Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the JAK inhibitor for a set period (e.g., 2 hours).[17] c. If required, stimulate the cells with a cytokine (e.g., 25 ng/mL OSM) for a short duration (e.g., 30 minutes) to induce STAT3 phosphorylation.[17]

-

Cell Lysis: Wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the same membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific reduction in the phosphorylated form of the protein.

Cell Proliferation / Viability Assay

This assay assesses the downstream functional consequences of inhibiting the JAK-STAT3 pathway, such as the suppression of tumor cell growth.

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells dependent on JAK-STAT3 signaling.

Methodology:

-

Reagents: A cell line known to be dependent on STAT3 signaling; the test inhibitor; a viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After 24 hours, treat the cells with a range of concentrations of the JAK inhibitor. c. Incubate the cells for a specified period (e.g., 48-72 hours).[8] d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the concentration that causes 50% growth inhibition (GI50) or a 50% reduction in viability (IC50) by plotting the data and fitting it to a dose-response curve.[7]

In Vivo Analysis

To validate in vitro findings, the efficacy of a JAK inhibitor is tested in preclinical animal models, often using patient-derived xenografts (PDXs) or cell line-derived xenografts.[18]

Methodology:

-

Model: Immune-deficient mice are implanted with human tumor cells that exhibit constitutive STAT3 activation.

-

Treatment: Once tumors are established, mice are treated with the JAK inhibitor (e.g., via oral gavage) or a vehicle control.

-

Endpoints:

-

Tumor Growth: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.[8]

-

Pharmacodynamics: Tumors can be harvested post-treatment to analyze the levels of p-STAT3 via Western blot or immunohistochemistry to confirm target engagement in vivo.[19]

-

Toxicity: Animal weight and general health are monitored to assess the safety profile of the inhibitor.

-

Conclusion

The inhibition of STAT3 phosphorylation via the targeting of Janus kinases is a clinically validated and promising strategy for the treatment of various cancers and inflammatory disorders. A thorough characterization of any novel inhibitor, such as this compound, requires a multi-faceted approach. This includes determining its potency and selectivity through biochemical assays, confirming its on-target cellular activity by measuring p-STAT3 levels, and evaluating its functional impact on cell viability and in vivo tumor growth. The protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to advance new therapies targeting the critical JAK-STAT3 signaling axis.

References

- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. glpbio.com [glpbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Jak-IN-26 in Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-26 is a potent, orally active inhibitor of the Janus kinase (JAK) family, a critical component of the cytokine signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cytokine-induced signal transduction, and detailed methodologies for its characterization. By inhibiting the JAK/STAT pathway, this compound modulates the cellular responses to a variety of cytokines, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. This document summarizes the available quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in cytokine signaling.

Introduction to JAK-STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. This pathway is integral to the regulation of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of cytokine receptors.

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors, making JAKs attractive targets for therapeutic intervention.

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor that targets the JAK family of kinases. It has been characterized as an orally active compound with the ability to modulate cytokine signaling.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JAKs. By blocking the phosphorylation of STAT proteins, it prevents their activation and subsequent translocation to the nucleus, thereby downregulating the expression of cytokine-responsive genes. A key demonstrated activity of this compound is its ability to inhibit the phosphorylation of STAT3 induced by interferon-alpha2B (IFN-α2B) in Jurkat cells, a human T lymphocyte cell line.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in a cellular assay, demonstrating its potency in a physiologically relevant context.

| Assay Type | Cell Line | Stimulus | Endpoint | IC50 | Reference |

| IFN-α2B-induced STAT3 Phosphorylation | Jurkat | IFN-α2B | Phosphorylation of STAT3 | 17.2 nM | [1] |

Table 1: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of isolated kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the JAK enzyme and substrate peptide solution to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's protocol for the chosen detection reagent.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

Cellular assays are crucial for assessing a compound's activity in a biological context, including its cell permeability and engagement with the target in its native environment.

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.

Materials:

-

Jurkat cells

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Human IFN-α2B

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-STAT3 (pY705) and anti-total-STAT3

-

Secondary antibodies (e.g., HRP-conjugated)

-

Western blot reagents and equipment or ELISA-based detection system

Procedure:

-

Seed Jurkat cells in a multi-well plate and starve them of serum for a few hours to reduce basal signaling.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of IFN-α2B (e.g., EC80) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated STAT3 and total STAT3 in the lysates using Western blotting or a quantitative immunoassay (e.g., ELISA).

-

Quantify the band intensities (for Western blot) or the signal (for ELISA).

-

Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each sample.

-

Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

The Canonical JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Workflow for Cellular STAT Phosphorylation Assay

Caption: Experimental workflow for determining the cellular potency of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK/STAT pathway in various physiological and pathological processes. Its demonstrated ability to inhibit cytokine-induced STAT3 phosphorylation provides a clear mechanism for its modulation of immune and inflammatory responses. The data and protocols presented in this guide offer a framework for the further characterization and application of this compound in preclinical research and drug development. A comprehensive understanding of its selectivity profile across all JAK isoforms is a critical next step in fully elucidating its therapeutic potential and potential off-target effects.

References

An In-Depth Technical Guide to Jak-IN-26 (JAK-3-IN-1) as a Chemical Probe for JAK Pathways

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making the development of selective inhibitors a key focus for both therapeutic and research purposes.[3][4] Jak-IN-26, also known as JAK-3-IN-1 and referred to in its discovery literature as compound 9 , is a potent and highly selective covalent inhibitor of JAK3.[5] Its selectivity is achieved by targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not present in other JAK family members. This makes this compound an invaluable chemical probe for dissecting the specific roles of JAK3 in cellular signaling and disease models.

This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use in research.

Data Presentation

The quantitative data for this compound (JAK-3-IN-1) is summarized in the tables below for easy comparison.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. JAK3 |

| JAK3 | 4.8 | - |

| JAK1 | 896 | >180-fold |

| JAK2 | 1050 | >218-fold |

| TYK2 | >10,000 | >2083-fold |

| FLT3 | 13 | Off-target |

| TTK | 49 | Off-target |

| TXK | 36 | Off-target |

| BLK | 157 | Off-target |

| BTK | 794 | >165-fold |

| ITK | 1070 | >222-fold |

| EGFR (WT) | 409 | >85-fold |

Data sourced from MedchemExpress, compiled from primary literature.[5]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Endpoint | IC50 / Effective Concentration |

| Proliferation of JAK3-dependent Ba/F3 cells | Ba/F3 | Inhibition of Proliferation | 69 nM |

| Inhibition of IL-4 induced p-STAT6 | BMDMs | p-STAT6 Inhibition | 500 nM (complete inhibition) |

| Inhibition of IFNβ-induced p-STAT1 | BMDMs | p-STAT1 Inhibition | 5.0 µM (partial inhibition) |

Data sourced from MedchemExpress.[5]

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Dosing | 10 mg/kg, oral (p.o.) |

| Half-life (T½) | 1.4 hours |

| Area Under the Curve (AUC) | 795 ng*hr/mL |

| Oral Bioavailability | 66% |

Data sourced from MedchemExpress.[5]

Signaling Pathway and Experimental Workflows

JAK-STAT Signaling Pathway

Experimental Workflow for Characterization of this compound

Logic Diagram: Development of a Selective Covalent Probe

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against JAK family kinases.[6][7]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., BPS Bioscience, Promega)

-

Substrate: Poly(Glu, Tyr) 4:1 peptide

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

ATP solution

-

This compound (serial dilutions in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare Reagents:

-

Dilute enzymes, substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for each enzyme.

-

Perform a serial dilution of this compound in DMSO. Then, dilute further in Kinase Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add:

-

1 µL of diluted this compound or DMSO vehicle (for positive and negative controls).

-

2 µL of diluted kinase enzyme (e.g., 1.5 ng of JAK3).

-

2 µL of substrate/ATP mixture.

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Ba/F3 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on JAK3 signaling.[8][9][10]

Materials:

-

Ba/F3 cells stably expressing a constitutively active JAK3 mutant.

-

Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin.

-

Assay Medium: Growth Medium without IL-3.

-

This compound (serial dilutions).

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well white, clear-bottom tissue culture plates.

Procedure:

-

Cell Culture:

-

Culture the JAK3-dependent Ba/F3 cells in Growth Medium.

-

-

Assay Setup:

-

Harvest cells and wash twice with Assay Medium to remove any residual IL-3.

-

Resuspend cells in Assay Medium and seed at a density of 20,000 cells/well in 90 µL in a 96-well plate.

-

-

Inhibitor Treatment:

-

Add 10 µL of serially diluted this compound or DMSO vehicle to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

-

Western Blotting for p-STAT6 Inhibition in BMDMs

This protocol assesses the ability of this compound to inhibit the JAK3-downstream signaling event, phosphorylation of STAT6, in primary cells.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs).

-

RPMI-1640 medium with 10% FBS and M-CSF.

-

Recombinant mouse IL-4.

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-STAT6 (Tyr641), anti-STAT6, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture BMDMs to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2-3 hours.

-

Stimulate the cells with 10 ng/mL of IL-4 for 30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-STAT6) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for assessing the in vivo activity of this compound. Specifics will depend on the disease model.[11][12][13]

Materials:

-

Appropriate mouse model (e.g., xenograft model of a JAK3-dependent T-cell malignancy).

-

This compound.

-

Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in water).

-

Oral gavage needles.

Procedure:

-

Animal Acclimation and Model Establishment:

-

Acclimate animals according to institutional guidelines.

-

Establish the disease model (e.g., subcutaneous or systemic tumor cell inoculation).

-

Monitor disease progression until a predetermined endpoint for treatment initiation (e.g., palpable tumors).

-

-

Dosing:

-

Randomize animals into treatment and vehicle control groups.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound (e.g., 30-75 mg/kg) or vehicle via oral gavage, once or twice daily.

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal body weight and overall health daily.

-

Measure tumor volume with calipers regularly (for subcutaneous models).

-

At the end of the study, collect tumors and/or relevant tissues for pharmacodynamic analysis (e.g., western blotting for p-STAT) or histological evaluation.

-

-

Data Analysis:

-

Compare tumor growth inhibition between the treated and vehicle groups.

-

Analyze pharmacodynamic markers to confirm target engagement in vivo.

-

Disclaimer: All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. youtube.com [youtube.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Jak-IN-26 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Jak-IN-26, an orally active Janus kinase (JAK) inhibitor. The included methodologies cover both biochemical and cellular assays to characterize the potency and selectivity of this compound, facilitating its use in drug discovery and signal transduction research.

Introduction to this compound

This compound is a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. This compound has been shown to effectively inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors in the JAK-STAT cascade. Specifically, this compound inhibits IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 17.2 nM[1].

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against individual JAK isoforms and in a cellular context is summarized in the table below. This data is essential for understanding the compound's selectivity profile and its functional effects on downstream signaling.

| Target | Assay Type | IC50 (nM) |

| JAK1 | Biochemical | Data not available in search results |

| JAK2 | Biochemical | Data not available in search results |

| JAK3 | Biochemical | Data not available in search results |

| TYK2 | Biochemical | Data not available in search results |

| pSTAT3 (cellular) | Jurkat cells | 17.2[1] |

Note: IC50 values for individual JAK isoforms were not available in the provided search results. These values are critical for a complete selectivity profile and should be determined experimentally.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 values of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the JAK enzymes and the biotinylated peptide substrate in assay buffer to their optimal concentrations. These concentrations should be predetermined through enzyme titration experiments.

-

Assay Reaction: a. To each well of the assay plate, add the assay buffer. b. Add the this compound dilutions or DMSO (for control wells). c. Add the JAK enzyme to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination. f. Incubate the plate at 30°C for 60 minutes.

-

Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.

-

Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.